molecular formula C34H37NO8 B10819431 4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B10819431
M. Wt: 587.7 g/mol
InChI Key: MUBSBSWICVQHHN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Compound 13e undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of compound 13e involves its interaction with cysteinyl leukotriene receptors. By binding to these receptors, compound 13e inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in various physiological processes. This inhibition leads to a reduction in inflammation and other related symptoms .

Comparison with Similar Compounds

Compound 13e is unique in its high selectivity for cysteinyl leukotriene receptor CysLT1 compared to CysLT2. Similar compounds include other cysteinyl leukotriene receptor antagonists, such as montelukast and zafirlukast. compound 13e’s selectivity and potency make it a valuable tool for studying the specific roles of CysLT1 and CysLT2 receptors in various physiological and pathological processes .

Properties

Molecular Formula

C34H37NO8

Molecular Weight

587.7 g/mol

IUPAC Name

4-(5-carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C34H37NO8/c36-27(13-8-15-32(38)39)22-35-23-31(34(40)41)43-33-26(12-7-14-29(33)35)21-30(37)25-16-18-28(19-17-25)42-20-6-2-5-11-24-9-3-1-4-10-24/h1,3-4,7,9-10,12,14,16-19,31H,2,5-6,8,11,13,15,20-23H2,(H,38,39)(H,40,41)

InChI Key

MUBSBSWICVQHHN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C=CC=C2N1CC(=O)CCCC(=O)O)CC(=O)C3=CC=C(C=C3)OCCCCCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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